molecular formula C13H16ClNO2 B1598674 1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid CAS No. 308362-92-7

1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid

Cat. No. B1598674
M. Wt: 253.72 g/mol
InChI Key: CWOKGKKXZYNBJS-UHFFFAOYSA-N
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Description

“1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid” is a chemical compound . It is a derivative of piperidine, a six-membered heterocyclic compound . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years . Various methods have been reported for the synthesis of substituted piperidines . For instance, one method combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .

Scientific Research Applications

Anticoagulant Applications

A compound named MD 805, with a structure related to piperidine carboxylic acids, was explored for its anticoagulant properties in hemodialysis patients. It demonstrated stable antithrombin effects without significant increases in proteins released due to platelet activation, suggesting its utility in maintenance anticoagulation therapy for patients on hemodialysis (Matsuo, Nakao, Yamada, & Matsuo, 1986).

Dermatological Applications

In dermatology, a newly synthesized compound, ITCL, showed effectiveness in treating skin diseases with viral etiology, such as herpes simplex and aphthae, demonstrating rapid symptom reduction and good drug tolerance (Wąsik, Gasior‐Chrzan, Woytón, Cisło, & Dabrowska-Widera, 1983).

Metabolic Studies

A study on the metabolic fate of CP-945,598, a cannabinoid receptor antagonist, in humans revealed extensive metabolism involving several pathways, including N-de-ethylation and amide hydrolysis. This suggests a potential for investigating the metabolism of structurally similar compounds for therapeutic applications (Miao, Sun, Liras, & Prakash, 2012).

Environmental and Toxicological Research

Research on environmental exposure to organophosphorus and pyrethroid pesticides highlighted the importance of assessing chemical exposure risks in different populations, including children. This type of research is crucial for understanding the impact of chemical compounds on public health (Babina, Dollard, Pilotto, & Edwards, 2012).

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid”, is an important task of modern organic chemistry .

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c14-12-5-3-10(4-6-12)8-15-7-1-2-11(9-15)13(16)17/h3-6,11H,1-2,7-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOKGKKXZYNBJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393505
Record name 1-(4-chlorobenzyl)nipecotic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid

CAS RN

308362-92-7
Record name 1-(4-chlorobenzyl)nipecotic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

An H2O (25 mL) solution of LiOH (1.66 g) was added to a THF (60 mL) solution of ethyl 1-(4-chlorobenzyl)nipecotate. The resulting reaction mixture was stirred at room temperature for 1.5 hours. The solvent was removed under reduced pressure to provide an amorphous solid. The obtained crude product was purified by column chromatography (SiO2, 50% methanol-dichloromethane) to afford 1-(4-chlorobenzyl)nipecotic acid (9.75 g, 98.2%) as an off-while amorphous solid. The purity was determined by RPLC/MS (>95%). ESI/MS m/e 254.0 (M++H, C13H17ClNO2).
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of LiOH (1.66 g) in H2O (25 mL) was added to the solution of ethyl 1-(4-chlorobenzyl)nipecotate in THF (60 mL) and CH3OH (20 mL). The reaction mixture was stirred at room temperature for 15 h. The solvent was removed under reduced pressure to afford an amorphous solid which was purified by column chromatography (SiO2, 50% CH3OH—CH2Cl2) to yield 1-(4-chlorobenzyl)nipecotic acid (9.75 g, 98.2%) as a pale yellow amorphous solid. The purity was determined by RPLC/MS (>95%); ESI/MS m/e 254.0 (M++H, C13H17ClNO2).
Name
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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